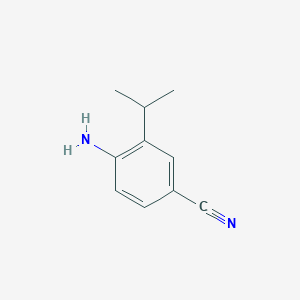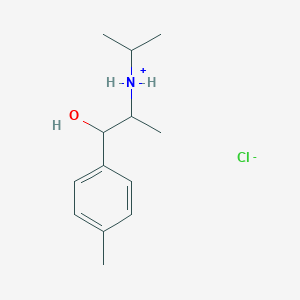![molecular formula C13H8BrClO2 B12092149 3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12092149.png)
3'-Bromo-6-chloro-[1,1'-biphenyl]-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of bromine and chlorine substituents on the biphenyl scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Bromination and Chlorination: The biphenyl scaffold is first subjected to bromination and chlorination reactions to introduce the bromine and chlorine substituents. This can be achieved using reagents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale bromination, chlorination, and carboxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents or the biphenyl scaffold.
Coupling Reactions: The biphenyl scaffold can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended biphenyl systems.
科学研究应用
3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated biphenyls.
Industry: The compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用机制
The mechanism of action of 3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets and pathways. The presence of halogen substituents can influence the compound’s reactivity and binding affinity to specific targets. For example, the bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s interaction with proteins or other biomolecules.
相似化合物的比较
Similar Compounds
3-Bromo-3’-chloro-1,1’-biphenyl: A similar biphenyl derivative with bromine and chlorine substituents but lacking the carboxylic acid group.
3-Bromo-6-chloropicolinic acid: A related compound with a pyridine ring instead of the biphenyl scaffold.
Uniqueness
3’-Bromo-6-chloro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of bromine, chlorine, and carboxylic acid functional groups on the biphenyl scaffold. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H8BrClO2 |
|---|---|
分子量 |
311.56 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)-4-chlorobenzoic acid |
InChI |
InChI=1S/C13H8BrClO2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17) |
InChI 键 |
LEMJGTSFXFFOFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=CC(=C2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12092073.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)
![4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid](/img/structure/B12092092.png)










